molecular formula C15H13F3O3 B6380456 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% CAS No. 1262002-22-1

4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95%

Cat. No. B6380456
CAS RN: 1262002-22-1
M. Wt: 298.26 g/mol
InChI Key: NSIZEABHPKHPBG-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% (4-MTFM) is a phenolic compound that has been studied extensively due to its potential applications in the field of scientific research. It is a colorless, crystalline solid that is soluble in water and alcohol. 4-MTFM has been used in a variety of scientific research applications, including as a solvent, a reagent, an inhibitor, and a catalyst. Its unique properties make it an attractive choice for many research projects.

Mechanism of Action

4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% acts as an inhibitor of enzymes, such as cytochrome P450 and carbonic anhydrase. It is believed to act by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. The exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% are not yet fully understood. It has been shown to act as an inhibitor of enzymes, such as cytochrome P450 and carbonic anhydrase, but its effects on other biochemical pathways and physiological processes are not yet known.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% in laboratory experiments is its high solubility in both water and alcohol, which makes it an ideal solvent for many reactions. In addition, its unique properties make it a useful reagent, inhibitor, and catalyst for a variety of research projects. The main limitation of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% is its high cost, which can be a barrier for some laboratories.

Future Directions

The potential applications of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% in scientific research are vast and the possibilities are only beginning to be explored. Some potential future directions for research include: further study of its mechanism of action, development of new synthesis methods for 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95%, exploration of its potential applications in drug discovery, and investigation of its effects on other biochemical pathways and physiological processes. In addition, further research into the safety and toxicity of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% is necessary in order to ensure its safe use in laboratory experiments.

Synthesis Methods

4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% can be synthesized from the reaction of 2-methoxy-5-trifluoromethylbenzaldehyde and 4-methoxyphenol in the presence of a base catalyst. The reaction is carried out in an inert atmosphere and the product is isolated by filtration and recrystallization. The yield of the reaction is approximately 95%.

Scientific Research Applications

4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% has a variety of potential applications in scientific research. It can be used as a solvent, a reagent, an inhibitor, and a catalyst in a variety of research projects. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as an inhibitor of enzymes, such as cytochrome P450 and carbonic anhydrase. In addition, 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% has been used as a catalyst in the synthesis of polymers and other compounds.

properties

IUPAC Name

2-methoxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O3/c1-20-13-6-4-10(15(16,17)18)8-11(13)9-3-5-12(19)14(7-9)21-2/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIZEABHPKHPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685787
Record name 2',3-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol

CAS RN

1262002-22-1
Record name 2',3-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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